1-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone 1-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Brand Name: Vulcanchem
CAS No.: 677024-40-7
VCID: VC16299002
InChI: InChI=1S/C16H13FN4OS/c1-21-15(13-4-2-3-9-18-13)19-20-16(21)23-10-14(22)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C16H13FN4OS
Molecular Weight: 328.4 g/mol

1-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

CAS No.: 677024-40-7

Cat. No.: VC16299002

Molecular Formula: C16H13FN4OS

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone - 677024-40-7

Specification

CAS No. 677024-40-7
Molecular Formula C16H13FN4OS
Molecular Weight 328.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C16H13FN4OS/c1-21-15(13-4-2-3-9-18-13)19-20-16(21)23-10-14(22)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3
Standard InChI Key OCUSDZCWHOGJLW-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3

Introduction

Molecular Formula and Weight

  • Molecular Formula: C14H12FN3OSC_{14}H_{12}FN_3OS

  • Molecular Weight: Approximately 289.33 g/mol

Structural Features

This compound consists of:

  • A 4-fluorophenyl group, which contributes to its hydrophobic and electronic properties.

  • A triazole ring (1,2,4-triazole), known for its bioactive potential in various pharmacological applications.

  • A pyridin-2-yl substituent, enhancing aromaticity and potential for hydrogen bonding.

  • A thioether linkage (sulfanyl group), which may influence the molecule's reactivity and biological interactions.

Synthesis

The synthesis of 1-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A general synthetic route might include:

  • Formation of the Triazole Core:

    • Starting with pyridine derivatives, the triazole ring can be constructed via cyclization reactions involving appropriate hydrazine or azide precursors.

  • Attachment of the Fluorophenyl Group:

    • Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling) can introduce the fluorophenyl moiety.

  • Thioether Formation:

    • The sulfanyl group is introduced through thiolation reactions, often using thiols or sulfur-containing reagents.

  • Final Assembly:

    • The ethanone backbone is added through acylation or condensation reactions.

Such synthetic pathways are highly customizable depending on the desired yield and purity.

Medicinal Chemistry

The structural components of this compound suggest potential applications in drug discovery:

  • The triazole ring is a common pharmacophore in antifungal, antibacterial, and anticancer agents.

  • The fluorophenyl group enhances metabolic stability and lipophilicity, which are desirable traits for drug candidates.

  • The presence of a thioether linkage may impart unique binding properties to biological targets such as enzymes or receptors.

Biological Activity

While specific data on this compound's activity is limited, structurally related molecules have shown:

  • Antimicrobial activity (against bacterial and fungal strains).

  • Potential as enzyme inhibitors (e.g., targeting kinases or oxidoreductases).

Further studies such as docking simulations or in vitro assays are necessary to confirm these activities.

Key Research Areas

  • Structure–Activity Relationship (SAR) Studies:

    • Modifications to the triazole ring or fluorophenyl group could optimize biological activity.

  • Toxicological Profiling:

    • Assessment of cytotoxicity and off-target effects will be crucial for therapeutic development.

  • Formulation Development:

    • Solubility enhancement strategies (e.g., salt forms or nanoparticle formulations) could improve bioavailability.

Challenges

Despite its promising structure, challenges include:

  • Limited experimental data on pharmacokinetics and pharmacodynamics.

  • Potential synthetic complexity due to multiple functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator